(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
CAS No.: 1354941-16-4
Cat. No.: VC11699946
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354941-16-4 |
|---|---|
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | (E)-1-(2,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H16O4/c1-11-4-5-12(20-11)7-9-15(17)14-8-6-13(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+ |
| Standard InChI Key | BVVKHUDQVWKSOS-VQHVLOKHSA-N |
| Isomeric SMILES | CC1=CC=C(O1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
| SMILES | CC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
| Canonical SMILES | CC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one belongs to the chalcone class, distinguished by its conjugated enone system (). The E-configuration at the double bond ensures planarity, facilitating electronic delocalization across the molecule. Key structural features include:
-
Aromatic Rings: A 2,4-dimethoxyphenyl group (electron-donating methoxy substituents) and a 5-methylfuran heterocycle (oxygen-containing ring with methyl substitution).
-
Substituent Effects: Methoxy groups at positions 2 and 4 on the phenyl ring enhance solubility and influence hydrogen-bonding interactions, while the methyl group on furan modulates steric bulk .
Table 1: Physicochemical Properties of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 272.29 |
| CAS Number | 1403562-55-9 |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Data limitations in thermophysical properties highlight the need for further experimental characterization .
Spectroscopic Characterization
While specific spectral data for this compound remain unpublished, analogous chalcones exhibit identifiable patterns:
-
IR Spectroscopy: Strong absorption bands near 1650–1680 cm (C=O stretch) and 1600–1620 cm (C=C stretch) .
-
NMR Spectroscopy: NMR signals for methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while furan protons resonate between δ 6.0–7.5 ppm .
Synthesis and Optimization
Claisen-Schmidt Condensation
The primary synthetic route involves Claisen-Schmidt condensation, a base-catalyzed reaction between 2,4-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde:
Key Conditions:
-
Temperature: Reflux at 70–80°C for 4–6 hours.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is assessed using HPLC (>95% purity threshold) .
Biological Activities and Mechanisms
Antinociceptive Effects
A structurally related chalcone, DMPF-1 (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one), demonstrated dose-dependent analgesia in murine models :
Table 2: Antinociceptive Activity of DMPF-1 in Formalin Test
| Dose (mg/kg) | Licking Time Reduction (%) |
|---|---|
| 0.1 | 28.4 |
| 0.5 | 45.2 |
| 1.0 | 62.7 |
| 5.0 | 78.9 |
Mechanistically, DMPF-1 inhibited capsaicin-induced nociception (TRPV1 receptor antagonism) and glutamate-evoked responses (NMDA receptor modulation), independent of opioid pathways . These findings suggest that the dimethoxyphenyl-furan chalcone scaffold may target multiple pain pathways.
Pharmacological Applications and Future Directions
Analgesic Development
The compound’s dual inhibition of TRPV1 and glutamatergic signaling positions it as a candidate for neuropathic pain management. Compared to nonsteroidal anti-inflammatory drugs (NSAIDs), chalcones may offer reduced gastrointestinal toxicity .
Antimicrobial Adjuvants
Methoxylated chalcones potentiate β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) . Synergistic studies combining this compound with vancomycin could validate its role in combating resistant infections.
Challenges and Optimization
-
Bioavailability: Chalcones often exhibit poor aqueous solubility. Nanoformulations (e.g., liposomes) may enhance delivery.
-
Toxicology: Acute toxicity studies in mammalian models are imperative for clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume